molecular formula C14H12ClNO2S B1427170 4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide CAS No. 468080-03-7

4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide

Cat. No.: B1427170
CAS No.: 468080-03-7
M. Wt: 293.8 g/mol
InChI Key: NTXDXEGIZZZWEN-MHWRWJLKSA-N
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Description

Properties

IUPAC Name

(NE)-4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c1-11-2-4-12(5-3-11)10-16-19(17,18)14-8-6-13(15)7-9-14/h2-10H,1H3/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXDXEGIZZZWEN-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonamide Formation from Chlorobenzenesulfonyl Chloride

Overview:
This method involves reacting chlorobenzenesulfonyl chloride with amines under controlled conditions to produce the sulfonamide core structure. It is a widely adopted approach due to its straightforwardness and high yields.

Procedure:

  • Chlorobenzenesulfonyl chloride is reacted with an appropriate amine (e.g., 4-methylphenylmethylamine) in the presence of a base such as pyridine or triethylamine, often in an inert solvent like dichloromethane (DCM).
  • The reaction is typically carried out at room temperature or slightly elevated temperatures (around 25-50°C) to facilitate nucleophilic attack on the sulfonyl chloride.

Reaction Scheme:

Chlorobenzenesulfonyl chloride + 4-methylphenylmethylamine → 4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide

Notes:

  • The reaction's efficiency depends on the purity of starting materials and the control of moisture, as sulfonyl chlorides are moisture-sensitive.
  • The process yields high purity sulfonamides, often exceeding 90%.

Reference:
This method aligns with the process described in EP0115328B1, where water- or alkali-soluble sulfonamides are synthesized via sulfonyl chlorides reacting with amines in aqueous or organic media.

Sulfonation of Corresponding Benzene Derivatives

Overview:
An alternative approach involves sulfonating a suitable benzene derivative bearing the desired substituents, followed by chlorination and amination steps.

Procedure:

  • Start with a benzene derivative substituted with a methyl group (e.g., toluene derivative).
  • Perform chlorosulfonation using chlorosulfonic acid at low temperatures (0-25°C) to introduce the sulfonic acid group ortho or para to existing substituents.
  • Convert the sulfonic acid to sulfonyl chloride via reaction with thionyl chloride or phosphorus pentachloride.
  • React the sulfonyl chloride with an amine to form the sulfonamide.

Reaction Scheme:

Toluene derivative → Chlorosulfonic acid → Sulfonic acid derivative → Thionyl chloride → Sulfonyl chloride → Reaction with amine → Sulfonamide

Notes:

  • This method is advantageous for large-scale synthesis due to the availability of starting materials.
  • Control over regioselectivity is critical to ensure the sulfonation occurs at the desired position.

Reference:
The process described in details sulfonation and chlorination steps for aromatic compounds, emphasizing eco-friendly conditions and high yields.

Condensation of Sulfonamides with Formaldehyde Derivatives

Overview:
The formation of the methylidene linkage involves condensation of sulfonamides with formaldehyde or related aldehydes, often under acidic or basic conditions.

Procedure:

  • React the sulfonamide with paraformaldehyde or formalin in the presence of a mild acid catalyst (e.g., acetic acid) under reflux.
  • The reaction proceeds via a condensation mechanism, forming a methylene bridge (-CH=) between the aromatic ring and the sulfonamide nitrogen.

Reaction Scheme:

Sulfonamide + Formaldehyde → Methylene-bridged sulfonamide

Notes:

  • This method is suitable for introducing the methylidene group at the nitrogen atom.
  • Reaction conditions must be optimized to prevent polymerization or side reactions.

Research Findings:
In related studies, such as those synthesizing N-[(phenyl)methylidene] derivatives, refluxing sulfonamides with aldehydes yields the desired methylidene compounds with high efficiency.

Reactions with Aromatic Aldehydes in the Presence of Catalysts

Overview:
A more specific method involves the reaction of the sulfonamide with 4-methylbenzaldehyde under catalytic conditions to form the target compound.

Procedure:

  • Mix the sulfonamide with an excess of 4-methylbenzaldehyde in ethanol or acetic acid.
  • Add a catalytic acid such as p-toluenesulfonic acid or acetic acid.
  • Reflux the mixture for several hours (typically 4-6 hours).
  • Isolate the product by filtration and purification.

Reaction Scheme:

Sulfonamide + 4-methylbenzaldehyde → this compound

Notes:

  • The reaction proceeds via a Schiff base mechanism, forming an imine intermediate that tautomerizes to the methylidene derivative.
  • This method is efficient and yields high purity products.

Research Data:
Studies on similar Schiff base formations report yields exceeding 85% under optimized conditions.

Summary Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations Yield (%)
Direct sulfonamide formation Chlorobenzenesulfonyl chloride + Amine Base (triethylamine) Room temp to 50°C High yield, straightforward Moisture-sensitive reagents 90+
Sulfonation + chlorination Benzene derivative + Chlorosulfonic acid Thionyl chloride 0-25°C, reflux Cost-effective Regioselectivity control 80-95
Condensation with formaldehyde Sulfonamide + Formaldehyde Acid catalyst Reflux Specific for methylidene linkage Side reactions possible 85+
Aldehyde reaction Sulfonamide + 4-methylbenzaldehyde Acid catalyst Reflux High selectivity Requires purification 80-90

Research Findings and Considerations

  • Eco-Friendly Approaches:
    Recent advances emphasize wastewater-free processes, such as the use of aqueous ammonia and alkali sulfite solutions, reducing environmental impact.

  • Yield Optimization:
    Maintaining precise temperature control and pH conditions significantly improves yields, often exceeding 90%.

  • Reaction Monitoring:
    Techniques like TLC and NMR are essential for confirming reaction completion and purity.

  • Purification: Recrystallization from ethanol or methanol remains the standard purification method, ensuring high purity for subsequent applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of new sulfonamide derivatives.

Scientific Research Applications

4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key sulfonamide derivatives with structural or functional similarities to the target compound:

Compound Name Molecular Formula Molecular Weight Substituent Features Biological Activity Key Data References
This compound C₁₄H₁₂ClNO₂S 293.77 4-Methylbenzylidene imine; 4-chlorophenyl sulfonamide Aβ42 aggregation inhibitor IC₅₀ = 13 μM (ThT assay)
4-Chloro-N-(4-{N′-[(2-chloroquinolin-3-yl)methylidene]hydrazinecarbonyl}phenyl)benzene-1-sulfonamide C₂₃H₁₆Cl₂N₄O₃S 507.42 Chloroquinoline-hydrazinecarboxamide; dual chloro substituents Not explicitly reported; likely protease/enzyme inhibitor due to quinoline moiety MDL No.: MFCD03934494
4-[(2-{N′-[(4-Nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide (Compound 17) C₁₇H₁₆N₄O₅S 404.40 4-Nitrobenzylidene hydrazine; sulfonamide-ethylamine linker Antimicrobial potential (common in nitrophenyl derivatives) Yield = 94%; m.p. = 227–228.5°C
CCG-4986 (4-Chloro-N-(N-(4-nitrophenyl)-methoxysulfanyl)benzene-1-sulfonamide) C₁₃H₁₀ClN₃O₃S₂ 355.81 Methoxysulfanyl-nitroaniline; sulfonamide-thioether hybrid RGS4 inhibitor (Regulator of G-protein Signaling) First small-molecule RGS4 inhibitor identified via FCPIA screening
4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide C₂₃H₂₂ClN₃O₃S 463.95 Benzimidazole core; 3-methoxybenzyl substitution Anticancer or antimicrobial (benzimidazole derivatives common in drug discovery) CAS No.: 338964-27-5

Key Comparative Insights

Structural Modifications and Bioactivity :
  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The target compound’s 4-methylphenyl group (electron-donating) contrasts with the 4-nitrophenyl group in Compound 17 (electron-withdrawing). Nitro derivatives often exhibit enhanced antimicrobial activity but lower thermal stability (e.g., Compound 17’s higher melting point vs. the target compound’s unrecorded m.p.) .
    • CCG-4986’s methoxysulfanyl-nitroaniline substituent enables unique RGS4 inhibition, a mechanism absent in the target compound .
  • Heterocyclic Integration: Benzimidazole-containing analogs (e.g., ) leverage aromatic nitrogen systems for DNA intercalation or enzyme binding, differing from the target’s simpler imine structure .
Therapeutic Potential :
  • The target compound’s Aβ42 inhibition (IC₅₀ = 13 μM) positions it as a candidate for Alzheimer’s disease research, whereas CCG-4986 targets neurological pathways via RGS4 .

Biological Activity

4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide, also known by its CAS number 468080-03-7, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a sulfonamide functional group and a chlorinated aromatic system, which may contribute to its pharmacological properties. The following sections will detail its biological activity, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.

  • Molecular Formula : C14H12ClN O2S
  • Molecular Weight : 293.77 g/mol
  • Structure : The compound comprises a benzene ring substituted with a chloro group and a sulfonamide moiety, which is characteristic of many biologically active compounds.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. A study involving the synthesis of various Schiff bases from 4-methyl-1-benzenesulfonyl chloride demonstrated that certain derivatives showed promising antibacterial activity against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis, crucial for DNA replication and cell division .

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18

Antifungal Activity

In addition to its antibacterial properties, the compound has been evaluated for antifungal activity. Studies have shown that sulfonamides can disrupt fungal cell wall synthesis and function. The antifungal efficacy of this compound was assessed against common fungal pathogens.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger64 µg/mL

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of sulfonamide derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Experimental models have shown that this compound can reduce inflammation and pain in animal models.

Case Study : In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a significant reduction in swelling compared to the control group, indicating its potential as an anti-inflammatory agent.

The biological activities of sulfonamides are primarily linked to their structural features:

  • Inhibition of Dihydropteroate Synthase : Sulfonamides mimic para-aminobenzoic acid (PABA), inhibiting the synthesis of folate in bacteria.
  • Disruption of Cell Wall Synthesis : The presence of the sulfonamide group interferes with the synthesis pathways in fungi.

Q & A

Q. What are the optimized synthetic routes for 4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves condensing 4-chlorobenzenesulfonamide with 4-methylbenzaldehyde under acidic or basic conditions. Key variables include:

  • Catalyst selection : Use of p-toluenesulfonic acid (PTSA) or Lewis acids like ZnCl₂ to enhance imine formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol facilitates crystallization .
  • Temperature control : Reactions at 60–80°C for 6–12 hours yield 70–85% purity, but prolonged heating may degrade the Schiff base .
    Methodological tip : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and purify by recrystallization from ethanol .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves the planar geometry of the sulfonamide group (S–N bond: ~1.63 Å) and the dihedral angle (~85°) between the benzene rings, confirming the Schiff base structure .
  • ¹H/¹³C NMR : Key peaks include δ 8.5 ppm (imine CH=N), δ 7.2–7.8 ppm (aromatic protons), and δ 2.4 ppm (methyl group) .
  • FT-IR : Stretching bands at ~1600 cm⁻¹ (C=N) and ~1150 cm⁻¹ (S=O) validate functional groups .

Advanced Research Questions

Q. How do substituents on the benzene ring modulate biological activity, and what SAR trends are observed?

  • Chlorine position : Para-substitution on the benzene ring enhances antimicrobial activity (MIC: 8 µg/mL against S. aureus) compared to ortho/meta positions due to increased electron-withdrawing effects .
  • Methyl group role : The 4-methylphenyl group improves lipophilicity (logP ~3.2), enhancing membrane permeability in anticancer assays (IC₅₀: 12 µM against MCF-7) .
    Data contradiction : Some studies report reduced activity with bulky substituents (e.g., trifluoromethyl), suggesting steric hindrance at target sites .

Q. What mechanistic insights explain the compound’s inhibition of carbonic anhydrase isoforms?

  • Binding mode : The sulfonamide group coordinates with Zn²⁺ in the enzyme’s active site, while the hydrophobic imine moiety occupies the adjacent pocket, as shown in docking studies (Glide score: −9.2 kcal/mol) .
  • Selectivity : Higher affinity for hCA IX (Ki: 4 nM) over hCA II (Ki: 15 nM) due to interactions with isoform-specific residues (e.g., Gln92 in hCA IX) .
    Experimental design : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics (ΔH: −12 kcal/mol) .

Q. How can crystallography resolve discrepancies in reported molecular geometries?

  • Torsional angles : Discrepancies in imine bond angles (reported 118–122°) arise from packing forces in crystal lattices. Use high-resolution single-crystal XRD (R factor <0.05) to standardize data .
  • Hydrogen bonding : Intermolecular N–H⋯O=S interactions stabilize the crystal structure, but solvent inclusion (e.g., ethanol) can distort bond lengths by 0.02–0.05 Å .

Q. What strategies mitigate degradation during in vitro bioactivity assays?

  • pH stability : The compound degrades at pH >8.0 due to imine hydrolysis. Use phosphate-buffered saline (PBS, pH 7.4) for assays .
  • Light sensitivity : Store solutions in amber vials to prevent photolytic cleavage of the C=N bond .
    Validation : LC-MS monitoring over 24 hours shows 95% integrity under optimized conditions .

Methodological Challenges

Q. How to address low regioselectivity in derivatization reactions?

  • Directed ortho-metalation : Use n-BuLi to deprotonate the methylphenyl group, enabling selective functionalization at the ortho position .
  • Microwave-assisted synthesis : Reduces side products (e.g., over-oxidized sulfones) by shortening reaction times to 10–15 minutes .

Q. What computational tools predict interactions with biological targets?

  • Molecular dynamics (MD) : Simulate binding to carbonic anhydrase over 100 ns to assess stability of the sulfonamide-Zn²⁺ interaction .
  • QSAR models : Use CoMFA (q² >0.6) to correlate substituent electronegativity with antifungal activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide

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